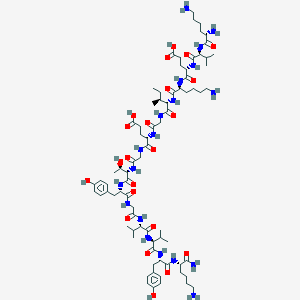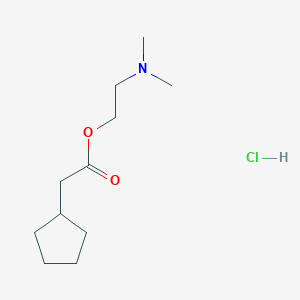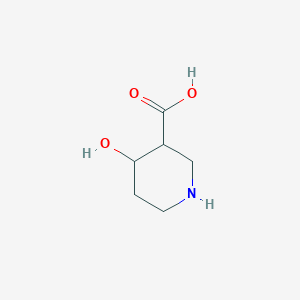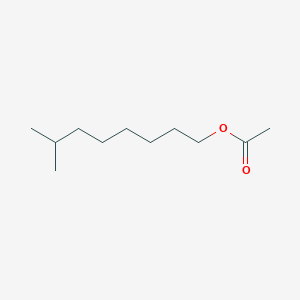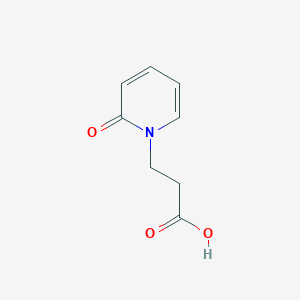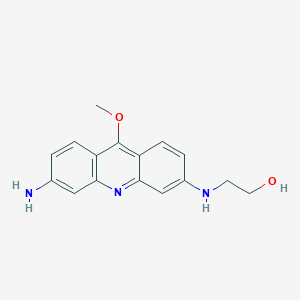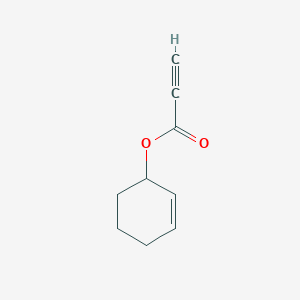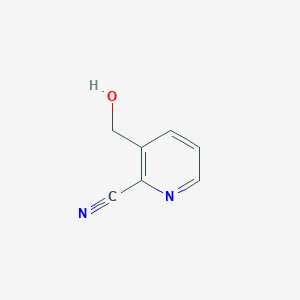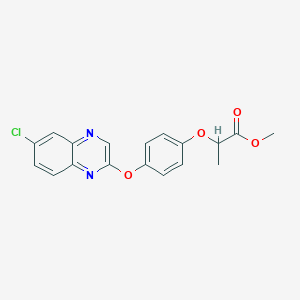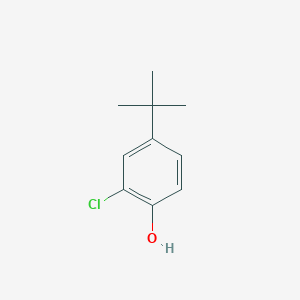
1-Chlorooctadecane
Overview
Description
1-Chlorooctadecane, also known as Stearyl chloride or Octadecyl chloride, is a chemical compound with the formula CH₃(CH₂)₁₇Cl . It is used for synthesis and has been used as an internal standard for the determination of endocrine disrupters in water samples .
Synthesis Analysis
The synthesis of 1-Chlorooctadecane involves metering gaseous hydrogen chloride in a slight stoichiometric excess over the entire reaction time. The water of reaction formed is simultaneously removed via distillation .Molecular Structure Analysis
The molecular structure of 1-Chlorooctadecane is represented by the formula CH₃(CH₂)₁₇Cl . Its molecular weight is 288.94 g/mol .Chemical Reactions Analysis
1-Chlorooctadecane can undergo dechlorination in supercritical carbon dioxide (SC–CO2) . It can also form explosive mixtures with air on intense heating .Physical And Chemical Properties Analysis
1-Chlorooctadecane is a clear colorless to yellowish liquid after melting . It has a boiling point of 165 - 166 °C (3 hPa), a density of 0.86 g/cm3 (20 °C), a flash point of 110 °C, an ignition temperature of 320 °C, and a melting point of 20 - 23 °C .Scientific Research Applications
Dechlorination Studies
1-Chlorooctadecane is used in kinetic studies of dechlorination, particularly in supercritical carbon dioxide (SC–CO2). This compound serves as a simplified model for chlorinated fatty acids, which are significant components in pitch deposits found in pulp and paper mills .
Biodegradation Research
Research on 1-Chlorooctadecane primarily focuses on its biodegradation. It is studied for its biotransformation by marine creatures and incorporation into the fatty acids of microorganisms .
Analytical Method Development
This compound is also utilized in the development of analytical methods, contributing to advancements in chemical analysis techniques .
Pest Control Applications
A study has explored the combined application of 1-Chlorooctadecane and spores to control date palm dust mites, showing significant differences in mortality rates at various concentrations and time intervals .
Mechanism of Action
Target of Action
1-Chlorooctadecane is a long-chain chlorinated alkaneIt’s known that long-chain alkanes can interact with lipid membranes and proteins within the cell .
Mode of Action
It has been reported that it can be incorporated into a host monolayer of stearic acid . This suggests that it may interact with lipid membranes, potentially altering their properties and affecting the function of membrane-bound proteins.
Biochemical Pathways
It has been reported that this compound can be biodegraded and biotransformed by marine organisms, and incorporated into the fatty acids of microorganisms . This suggests that it may interact with metabolic pathways involved in lipid metabolism.
Pharmacokinetics
Its metabolism may involve biotransformation by marine organisms and incorporation into the fatty acids of microorganisms .
Result of Action
Its incorporation into lipid structures suggests that it may alter membrane properties and potentially affect the function of membrane-bound proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chlorooctadecane. For instance, its biodegradation and biotransformation can be influenced by the presence of certain marine organisms . Additionally, its lipophilic nature suggests that it may be more stable and have increased efficacy in lipid-rich environments.
Safety and Hazards
1-Chlorooctadecane can cause skin irritation and may cause long-lasting harmful effects to aquatic life . It forms explosive mixtures with air on intense heating . Safety measures include avoiding release to the environment, wearing protective gloves, and washing skin thoroughly after handling .
Relevant Papers Several papers have been published on 1-Chlorooctadecane. One study reports kinetic studies of the dechlorination of 1-Chlorooctadecane in supercritical carbon dioxide . Another paper discusses the toxicity values for 1-Chlorooctadecane .
properties
IUPAC Name |
1-chlorooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQPJRPDRDVQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027536 | |
| Record name | Octadecyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Octadecane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1-Chlorooctadecane | |
CAS RN |
3386-33-2 | |
| Record name | 1-Chlorooctadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3386-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CHLOROOCTADECANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chlorooctadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLOROOCTADECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73H8VD533I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


